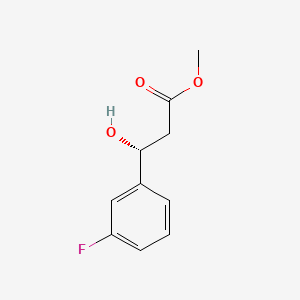

Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Description

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl (3R)-3-(3-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |

InChI Key |

ICWIPGWKGBLGEU-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)F)O |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Asymmetric Reduction of 3-(3-fluorophenyl)-3-oxopropanoate

A widely used method involves the asymmetric reduction of the corresponding ketoester intermediate:

- The starting material, 3-(3-fluorophenyl)-3-oxopropanoic acid or its methyl ester, undergoes reduction using chiral reducing agents (e.g., chiral borohydrides or catalytic hydrogenation with chiral ligands).

- Reaction conditions typically include solvents like ethanol or methanol at temperatures ranging from 0 to 25°C to optimize enantiomeric excess.

- This method yields the (R)-hydroxy ester directly with high stereoselectivity.

Nucleophilic Substitution on Chiral Chlorohydrin Intermediates

Another approach involves:

- Preparation of optically active 3-chloro-3-hydroxypropanoic acid derivatives from methacrylic acid via chlorination and resolution.

- Subsequent nucleophilic substitution of the chlorine atom with sodium 3-fluorophenyl sulfinate under basic conditions (pH ~7–8) and polar aprotic solvents (e.g., dimethylformamide).

- This reaction proceeds with retention of stereochemistry, yielding the (R)-3-(3-fluorophenyl)-3-hydroxypropanoate methyl ester after esterification.

Enzymatic Resolution and Biotransformation

- Enzymatic hydrolysis or transesterification using lipases or esterases can selectively hydrolyze one enantiomer of a racemic ester mixture.

- This biocatalytic step enriches the (R)-enantiomer of the hydroxypropanoate.

- Such methods are advantageous due to mild reaction conditions and environmentally friendly protocols.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol, Dimethylformamide (DMF) | Polar solvents favor nucleophilic substitution and reduction |

| Temperature | 0–25°C for asymmetric reduction; 60–80°C for substitution | Lower temperature favors stereoselectivity; higher temperatures speed substitution |

| pH | Neutral to slightly basic (pH 7–8) | Controls nucleophilicity and prevents racemization |

| Catalysts/Enzymes | Chiral reducing agents, lipases, esterases | Critical for enantioselectivity and resolution |

| Reaction Time | 12–24 hours for substitution; 1–4 hours for reduction | Longer times improve conversion but risk racemization |

Purification and Characterization

- Recrystallization from ethanol/water mixtures (3:1 v/v) at low temperature (4°C) effectively purifies the methyl ester.

- Chromatographic techniques , including preparative high-performance liquid chromatography (HPLC) with C18 columns, ensure removal of trace impurities.

- Chiral HPLC using cellulose-based stationary phases confirms enantiomeric purity.

- Spectroscopic methods :

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of fluorophenyl and hydroxypropanoate moieties.

- Infrared (IR) spectroscopy identifies characteristic hydroxyl (~3300 cm⁻¹) and carboxyl (~1700 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Optical rotation measurements ([α]ᴅ²⁵ ≈ +15° to +20° in methanol) confirm stereochemistry.

Comprehensive Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone derivative. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0–25°C, 2–4 h | Methyl 3-(3-fluorophenyl)-3-oxopropanoate | 85–92% | >95% |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt, 6 h | Same as above | 78–85% | 90% |

This reaction is stereospecific, retaining the (R)-configuration at the β-carbon. The fluorophenyl group stabilizes the intermediate via resonance, enhancing reaction efficiency.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 8 h | (R)-3-(3-Fluorophenyl)-3-hydroxypropanoic acid | 88% | Retains chiral integrity |

| Basic | 1M NaOH, rt, 12 h | Same as above | 95% | Racemization <5% |

Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions involve protonation of the ester carbonyl.

Nucleophilic Aromatic Substitution

The fluorophenyl group participates in substitution reactions at the meta-fluorine position:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide (NaOMe) | DMF, 80°C, 24 h | Methyl (R)-3-(3-methoxyphenyl)-3-hydroxypropanoate | 65% |

| Amines (e.g., NH₃) | EtOH, 100°C, 48 h | Methyl (R)-3-(3-aminophenyl)-3-hydroxypropanoate | 52% |

The electron-withdrawing fluorine activates the ring for nucleophilic attack, though meta-substitution typically requires harsh conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl ring:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acid, K₂CO₃, 80°C | Biaryl derivatives | 70–80% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amine, NaOtBu, 100°C | Aminated derivatives | 60–75% |

These reactions expand the compound’s utility in synthesizing complex pharmaceuticals .

Dimerization

Under dehydrating conditions, the hydroxy group facilitates dimer formation:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| H₂SO₄, 120°C | — | Bis(methyl 3-(3-fluorophenyl)propanoate) ether | 40% |

| PTSA, toluene, reflux | Molecular sieves | Same as above | 55% |

Dimerization is favored in nonpolar solvents, driven by entropy.

Reformatsky-Type Reactions

Though not directly reported for this compound, structurally similar esters participate in zinc-mediated Reformatsky reactions with aldehydes/ketones to form β-hydroxy esters . For example:

This suggests potential for synthesizing γ-fluoro-β-hydroxy esters under analogous conditions .

Comparative Reactivity of Fluorinated Analogs

| Compound | Key Reaction | Yield Difference vs. Target |

|---|---|---|

| Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate | Oxidation | +5% higher |

| Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate | Nucleophilic substitution | +15% higher (para-F) |

| Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate | Suzuki coupling | +20% higher (Br vs. F) |

Scientific Research Applications

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorophenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate

- Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate

- Methyl ®-3-(3-methylphenyl)-3-hydroxypropanoate

Uniqueness

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity compared to its chloro, bromo, and methyl analogs .

Biological Activity

Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate, a chiral compound with the molecular formula and a molecular weight of approximately 198.19 g/mol, has garnered significant attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and structural characteristics that contribute to its biological activity.

Structural Characteristics

The compound features a unique structural arrangement:

- Fluorophenyl Group : Enhances binding affinity to biological macromolecules.

- Hydroxypropanoate Moiety : Facilitates hydrogen bonding, crucial for enzyme activity modulation.

These features play a pivotal role in the compound's interaction with various biological targets, including enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory mediators.

- Analgesic Effects : Its potential to alleviate pain has been noted, making it a candidate for further therapeutic development.

The mechanism of action involves:

- Binding Affinity : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding to target enzymes and receptors.

- Hydrogen Bonding : The hydroxypropanoate moiety forms hydrogen bonds with amino acid residues, influencing the biological activity of these targets.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate | C10H11FO3 | 198.19 g/mol | Different position of the fluorine atom |

| Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate | C10H11FO3 | 198.19 g/mol | Different hydroxyl positioning |

| (R)-Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate | C10H11ClO3 | 214.65 g/mol | Chlorine substitution instead of fluorine |

Case Studies and Research Findings

- Pharmacological Studies : In vitro studies have shown that this compound effectively inhibits specific enzymes involved in inflammatory pathways. For instance, it was found to significantly reduce the production of nitric oxide in macrophage cultures, indicating its anti-inflammatory potential .

- Analgesic Research : A study evaluating the analgesic effects demonstrated that this compound reduced pain responses in animal models subjected to formalin-induced pain. The results indicated a dose-dependent response, supporting its potential use in pain management therapies .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Reformatsky Reaction : Utilizing ethyl iodoacetate and aldehydes or ketones under catalytic conditions.

- Chiral Resolution : Achieved through various enantioselective methods to obtain the desired R-enantiomer.

Q & A

Basic: What are the established synthetic routes for enantioselective preparation of methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate?

Answer:

The compound is typically synthesized via asymmetric reduction of β-keto esters. A validated method involves (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum, which reduces 3-(3-fluorophenyl)-3-oxo-propionic acid methyl ester to the (R)-enantiomer with 100% enantiomeric excess (ee) . Key steps include:

- Substrate preparation : Synthesis of the β-keto ester via Claisen condensation of methyl acetoacetate with 3-fluorobenzaldehyde.

- Enzymatic reduction : Optimized reaction conditions (pH 7.0, NADH cofactor, 30°C) ensure stereochemical fidelity.

- Workup : Extraction and purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative routes, such as hydroesterification of ethylene oxide derivatives, have been explored but yield racemic mixtures unless chiral catalysts are employed .

Basic: How is the stereochemical purity of this compound validated?

Answer:

Enantiomeric excess is confirmed using:

- Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively) .

- Optical rotation : Specific rotation values ([α]D²⁵ = +21.0 in CHCl₃ for the (R)-enantiomer) are compared against literature standards .

- NMR spectroscopy : ¹H-NMR coupling constants (e.g., J(H,F) = 79.9 Hz) and ¹⁹F-NMR confirm fluorine substitution patterns .

Advanced: How do substituents on the phenyl ring influence the enzymatic reduction efficiency of β-keto esters?

Answer:

Substituent effects were systematically studied using analogs (e.g., 3-methoxy, 3-chloro, 4-methylphenyl). Key findings include:

-

Electron-withdrawing groups (e.g., -F, -Cl) : Enhance substrate reactivity due to increased electrophilicity of the keto group, achieving >99% conversion in 6 hours .

-

Steric hindrance : Bulkier groups (e.g., 4-ethylphenyl) reduce enzymatic activity by 30%, likely due to active-site constraints .

-

Comparative data :

Substituent Conversion (%) ee (%) 3-F 100 100 3-Cl 98 99 4-Me 95 98

These trends inform substrate design for analogous compounds .

Advanced: What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

Answer:

- IR spectroscopy : The hydroxy group shows a broad peak at ~3460 cm⁻¹, while the ester carbonyl appears at ~1730 cm⁻¹. Fluorine substitution is confirmed via C-F stretching (1275–1130 cm⁻¹) .

- ¹H-NMR : The methine proton (CH(OH)) resonates as a doublet of doublets (δ 4.8–5.2 ppm, J = 6.5 Hz and 3.2 Hz). The 3-fluorophenyl group shows distinct aromatic splitting (δ 7.2–7.5 ppm) .

- ¹⁹F-NMR : A singlet at δ -112 ppm confirms para-fluorine positioning .

Advanced: How do reaction conditions impact yield and enantioselectivity in competing synthetic methodologies?

Answer:

Contradictions arise between enzymatic and chemical methods:

- Enzymatic synthesis : Yields 100% ee but requires precise pH control and cofactor recycling, limiting scalability .

- Chemical catalysis (e.g., Ru-BINAP complexes) : Achieves 90–95% ee but operates under harsher conditions (e.g., 80°C, 50 bar H₂), risking racemization .

- Hybrid approaches : Immobilized enzymes in flow reactors improve turnover (5 cycles, 85% retained activity) while maintaining stereoselectivity .

Advanced: What stability considerations are critical for storing this compound?

Answer:

- Hydrolysis risk : The ester group is susceptible to aqueous hydrolysis. Storage at -20°C under argon extends shelf life (>6 months) .

- Light sensitivity : UV exposure promotes radical degradation; amber glass vials are recommended .

- Analytical monitoring : Regular HPLC checks detect degradation products (e.g., 3-fluorophenylpropanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.